Quizartinib dihydrochloride
Overview
Description
Quizartinib dihydrochloride is an oral and potent fms-like tyrosine kinase 3 (FLT3) inhibitor. It is the first drug developed specifically targeting FLT3, a receptor tyrosine kinase involved in the proliferation of hematopoietic stem cells. This compound is primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quizartinib dihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, automated systems for monitoring and control, and stringent quality assurance protocols .
Chemical Reactions Analysis
Types of Reactions
Quizartinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Quizartinib dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of FLT3 inhibitors and their interactions with other molecules.
Biology: Helps in understanding the role of FLT3 in cell proliferation and differentiation.
Medicine: Primarily used in the treatment of AML with FLT3-ITD mutations. .
Industry: Used in the development of new therapeutic agents targeting FLT3 and related pathways.
Mechanism of Action
Quizartinib dihydrochloride exerts its effects by inhibiting the activity of FLT3. It binds to the adenosine triphosphate (ATP) binding domain of FLT3, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-ITD positive AML cells .
Comparison with Similar Compounds
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A dual FLT3 and AXL inhibitor used in relapsed or refractory AML.
Sorafenib: A multi-kinase inhibitor with activity against FLT3.
Uniqueness
Quizartinib dihydrochloride is unique in its high specificity and potency against FLT3-ITD mutations. It has shown superior efficacy in clinical trials compared to other FLT3 inhibitors, making it a valuable addition to the AML treatment regimen .
Properties
CAS No. |
1132827-21-4 |
---|---|
Molecular Formula |
C29H34Cl2N6O4S |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H |
InChI Key |
DHYPGRVMIOATAE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl |
Appearance |
Yellow to orange solid powder |
Key on ui other cas no. |
950769-58-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC220; AC 220; AC-220; AC010220; AC-010220; AC 010220; AC010220.2HCl; Quizartinib; Quizartinib HCl; Quizartinib dihydrochloride.. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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